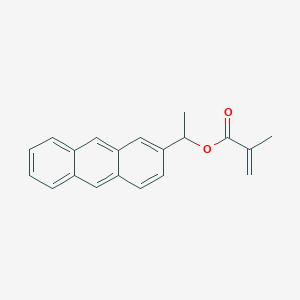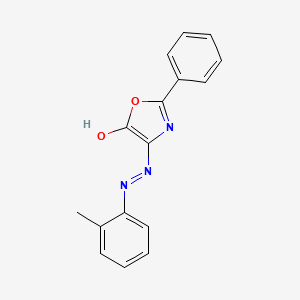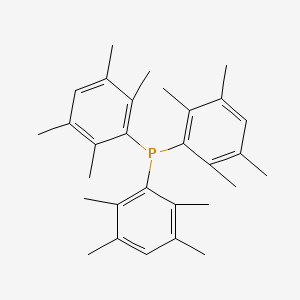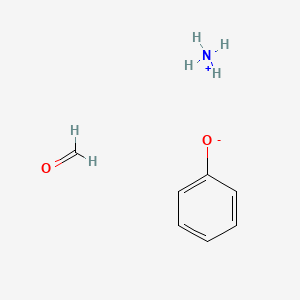
Acridinium, 10-methyl-9-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridinium, 10-methyl-9-(phenylmethyl)- is a derivative of acridinium, a class of compounds known for their chemiluminescent properties. These compounds are widely used in various scientific fields due to their ability to emit light upon undergoing chemical reactions. The specific structure of acridinium, 10-methyl-9-(phenylmethyl)-, makes it particularly interesting for applications in photoredox catalysis and chemiluminescent assays .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridinium, 10-methyl-9-(phenylmethyl)- typically involves the derivatization of acridineThis can be achieved through various organic reactions, including Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of acridinium compounds often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .
化学反応の分析
Types of Reactions
Acridinium, 10-methyl-9-(phenylmethyl)- undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc metal, ferric salts, cupric salts.
Substitution: Friedel-Crafts alkylation reagents, such as aluminum chloride and alkyl halides
Major Products
The major products formed from these reactions include acridone derivatives, substituted acridinium compounds, and various chemiluminescent products .
科学的研究の応用
Acridinium, 10-methyl-9-(phenylmethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of acridinium, 10-methyl-9-(phenylmethyl)- involves the generation of reactive oxygen species (ROS) upon chemical activation. For instance, in the presence of hydrogen peroxide, the compound undergoes a reaction that produces excited-state acridone, which emits light as it returns to the ground state . This chemiluminescent reaction is highly sensitive and can be used for various analytical applications .
類似化合物との比較
Acridinium, 10-methyl-9-(phenylmethyl)- can be compared with other acridinium derivatives, such as:
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
These compounds share similar chemiluminescent properties but differ in their specific applications and reactivity. For example, N-methylacridinium-9-cyanide is known for its high chemiluminescent efficiency, while N-methylacridinium-9-chlorocarbonyl is used in specific immunoassay applications .
Conclusion
Acridinium, 10-methyl-9-(phenylmethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemiluminescent properties and reactivity make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
52328-35-5 |
|---|---|
分子式 |
C21H18N+ |
分子量 |
284.4 g/mol |
IUPAC名 |
9-benzyl-10-methylacridin-10-ium |
InChI |
InChI=1S/C21H18N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14H,15H2,1H3/q+1 |
InChIキー |
JTVACKKFNYKBDG-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)



